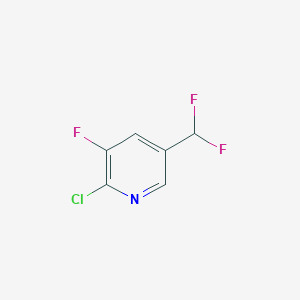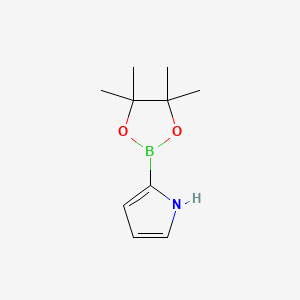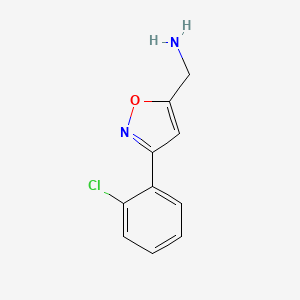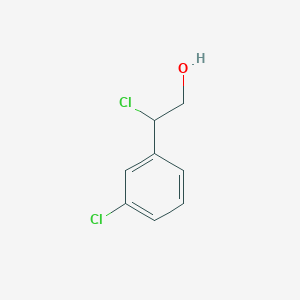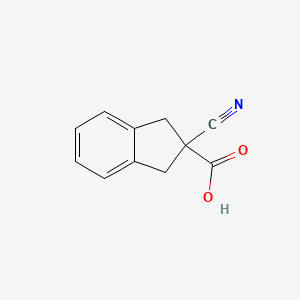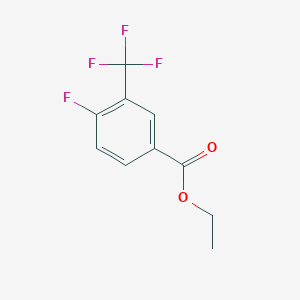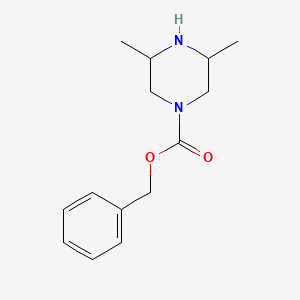
3,4-(Ethylenedioxy)-4'-iodobenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Ethylenedioxythiophene (PEDOT) is a conducting polymer with intrinsic redox activity often used to facilitate electrooxidation reactions . It is known for its satisfactory conductivity, good transparency, easy processability, low price, small redox potential, and good electrochromic properties .
Synthesis Analysis
PEDOT is usually synthesized via electrochemical polymerization in the presence of either polystyrene sulfonate (PSS) or dodecyl sulfate (SDS) anions . The synthesis method of PEDOT is very important as it brings different properties which determine its applications .Molecular Structure Analysis
The molecular structure of PEDOT allows it to have high stability, high conductivity, and excellent optical transparency . It is often paired with a polymer called polystyrene sulfonate (PSS) to enhance its molecular weight .Chemical Reactions Analysis
PEDOT has been used in various chemical reactions, particularly in the field of electrochemistry . It has been used in the electrooxidation of alpha-lipoic acid (ALA), with the kinetics of ALA oxidation found to differ for thin and thick PEDOT coatings .Physical And Chemical Properties Analysis
PEDOT possesses many advantageous properties compared to earlier conducting polythiophenes. For example, the polymer is optically transparent in its conducting state and has high stability, moderate band gap, and low redox potential .Wissenschaftliche Forschungsanwendungen
- Application: PEDOT is used in the production of antistatic coatings due to its high conductivity .
- Method: The application involves the in situ polymerisation of the monomer .
- Results: The coatings produced have been found to effectively prevent static build-up .
- Application: PEDOT’s high conductivity and stability make it suitable for use in capacitors .
- Method: The application involves the in situ polymerisation of the monomer .
- Results: Capacitors made with PEDOT have shown improved performance .
- Application: PEDOT is used in the production of Organic Light Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs) .
- Method: The application involves the in situ polymerisation of the monomer .
- Results: Devices made with PEDOT have shown improved performance .
- Application: PEDOT is used in photovoltaic devices due to its good transparency and conductivity .
- Method: The application involves the in situ polymerisation of the monomer .
- Results: Photovoltaic devices made with PEDOT have shown improved performance .
- Application: PEDOT is used in electrochromic devices due to its good electrochromic properties .
- Method: The application involves the in situ polymerisation of the monomer .
- Results: Electrochromic devices made with PEDOT have shown improved performance .
Antistatic Coatings
Cathodes in Capacitors
OLEDs and OFETs
Photovoltaics
Electrochromic Applications
Biomedical Applications
- Application: PEDOT has been widely used in various devices for energy conversion and storage .
- Method: The application involves the synthesis of PEDOT and its composites .
- Results: Devices made with PEDOT have shown improved performance .
- Application: PEDOT has been used in bio-sensing due to its good physical and chemical stability, excellent optical transparency, and the capabilities of easy doping and solution processing .
- Method: The application involves the synthesis of PEDOT and its composites .
- Results: Bio-sensing devices made with PEDOT have shown improved performance .
- Application: PEDOT drastically decreases the recording site impedance in neural electrodes, which reduces thermal noise and signal loss through shunt pathways .
- Method: The application involves the synthesis of PEDOT and its composites .
- Results: Neural electrodes made with PEDOT have shown improved performance .
Energy Conversion and Storage Devices
Bio-sensing
Neural Electrodes
- Application: PEDOT has been used in printable electronics due to its high conductivity and good mechanical properties .
- Method: The application involves the synthesis of PEDOT and its composites .
- Results: Printable electronic devices made with PEDOT have shown improved performance .
- Application: PEDOT has been used in biological electronics due to its biocompatibility .
- Method: The application involves the synthesis of PEDOT and its composites .
- Results: Biological electronic devices made with PEDOT have shown improved performance .
Printable Electronics
Biological Electronics
Through-hole Plating
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-yl-(4-iodophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11IO3/c16-12-4-1-10(2-5-12)15(17)11-3-6-13-14(9-11)19-8-7-18-13/h1-6,9H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEUREPFSWSZKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC=C(C=C3)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11IO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-(Ethylenedioxy)-4'-iodobenzophenone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

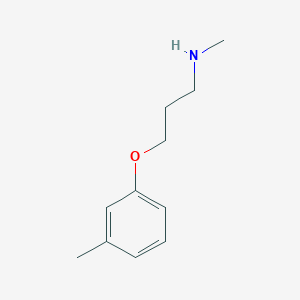
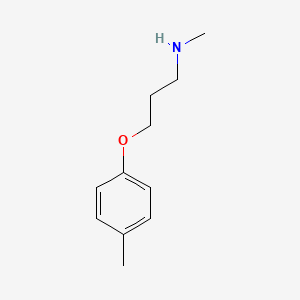
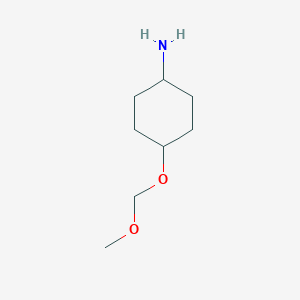
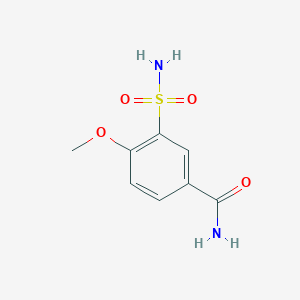
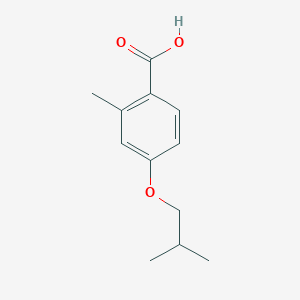
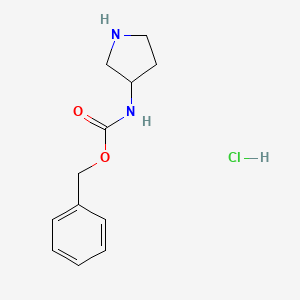
![Ethyl 3-[(4-fluorophenyl)amino]propanoate](/img/structure/B1359252.png)
